molecular formula C10H10Cl2O2 B8454040 4-(2,3-Dichlorophenyl)butanoic acid

4-(2,3-Dichlorophenyl)butanoic acid

Cat. No.: B8454040
M. Wt: 233.09 g/mol
InChI Key: FXEBLUSEFUKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenyl)butanoic acid is a chlorinated aromatic carboxylic acid derivative characterized by a butanoic acid chain attached to a 2,3-dichlorophenyl group. The electron-withdrawing chlorine substituents enhance the acidity of the carboxylic acid group compared to non-halogenated analogs, influencing solubility and reactivity in biological or synthetic systems.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c11-8-5-1-3-7(10(8)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14)

InChI Key

FXEBLUSEFUKMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2,3-Dichlorophenyl)butanoic acid with key analogs, highlighting substituent effects on molecular weight, boiling point, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Applications
This compound Not provided C₁₀H₁₀Cl₂O₂ ~232.9 2,3-diCl, butanoic acid N/A Pharmaceutical intermediates
4-(2,3-Dimethoxyphenyl)butanoic acid 64400-76-6 C₁₂H₁₆O₄ 224.26 2,3-diOMe, butanoic acid 348.6 Fine chemicals, cosmetics
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid·HCl 331847-11-1 C₁₀H₁₂Cl₂N₂O₂·HCl 307.58 2,4-diCl, amino group N/A Chiral drug synthesis
4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid 146645-55-8 C₁₄H₁₆O₃ 232.28 2,3-diMe, oxo group N/A Chemical intermediates

Key Observations:

  • Chlorine vs. Methoxy Substitution: The dichloro analog exhibits higher lipophilicity and acidity than 4-(2,3-dimethoxyphenyl)butanoic acid, which has electron-donating methoxy groups.
  • Amino Group Introduction: The (R)-3-amino derivative (CAS 331847-11-1) demonstrates enhanced water solubility due to its hydrochloride salt form, making it suitable for chiral synthesis in drug development .
  • Oxo Group Effects: The oxo-containing analog (CAS 146645-55-8) may exhibit keto-enol tautomerism, altering its stability and reactivity in synthetic pathways .

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